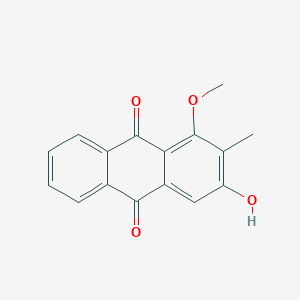

Rubiadin 1-methyl ether

Beschreibung

structure given in first source; isolated from the stem bark and roots of Morinda lucida

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-1-methoxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-8-12(17)7-11-13(16(8)20-2)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBUBTCXACOEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225572 | |

| Record name | Rubiadin 1-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-43-7 | |

| Record name | Rubiadin 1-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubiadin 1-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7460-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rubiadin 1-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7460-43-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBIADIN 1-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2IXH6AUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Rubiadin 1-methyl ether: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiadin 1-methyl ether, a naturally occurring anthraquinone, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological effects, with a focus on its anti-inflammatory, antifungal, and anti-osteoclastogenic potential. Detailed experimental protocols for the assessment of these activities are provided, alongside a summary of quantitative data and visual representations of associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Chemical Structure and Properties

Rubiadin 1-methyl ether, also known as 3-hydroxy-1-methoxy-2-methylanthracene-9,10-dione, is an anthraquinone derivative.[1][2] Its chemical structure is characterized by a tricyclic aromatic system with two ketone groups and substituted with hydroxyl, methoxy, and methyl groups.

Table 1: Chemical Identifiers and Properties of Rubiadin 1-methyl ether

| Property | Value | Reference |

| IUPAC Name | 3-hydroxy-1-methoxy-2-methylanthracene-9,10-dione | [2] |

| CAS Number | 7460-43-7 | [1] |

| Molecular Formula | C16H12O4 | |

| Molecular Weight | 268.26 g/mol | |

| SMILES String | CC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O | |

| InChI Key | NTBUBTCXACOEEC-UHFFFAOYSA-N | |

| Physical State | Solid | |

| Solubility | Soluble in DMSO | |

| UV max | 239, 281 nm |

Biological Activities and Quantitative Data

Rubiadin 1-methyl ether exhibits a range of biological activities, with notable effects on inflammation, fungal growth, and bone metabolism.

Anti-inflammatory Activity

Rubiadin 1-methyl ether has demonstrated significant anti-inflammatory properties by modulating the production of key inflammatory mediators.

Table 2: In Vitro Anti-inflammatory Effects of Rubiadin 1-methyl ether on LPS-stimulated RAW 264.7 Macrophages

| Parameter | Concentration | % Inhibition | Reference |

| Nitric Oxide (NOx) | 30 µM | 44.7 ± 9.6 | |

| Interleukin-6 (IL-6) | 30 µM | 52.1 ± 3.2 | |

| Interleukin-1β (IL-1β) | 30 µM | 78.0 ± 4.1 |

Antifungal Activity

The compound has shown efficacy against fungal pathogens, particularly in the inhibition of biofilm formation.

Table 3: Antifungal Activity of Rubiadin 1-methyl ether

| Organism | Activity | Value | Reference |

| Candida tropicalis (clinical isolate) | Minimum Inhibitory Concentration (MIC) for biofilm formation | 31.3 µg/ml |

Inhibition of Osteoclastogenesis

A key area of research for Rubiadin 1-methyl ether is its ability to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is primarily mediated through the inhibition of the NF-κB signaling pathway.

Table 4: Effect of Rubiadin 1-methyl ether on Osteoclastogenesis

| Parameter | Effective Concentration | Observation | Reference |

| M-CSF and RANKL-induced osteoclast differentiation | 0.1, 1, and 10 µM | Inhibition of differentiation | |

| RANKL-induced NF-κB pathway | Not specified | Inhibition of p65 phosphorylation and IκBα degradation |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these studies.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the procedure for evaluating the anti-inflammatory effects of Rubiadin 1-methyl ether on lipopolysaccharide (LPS)-stimulated macrophages.

3.1.1. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Rubiadin 1-methyl ether (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

3.1.2. Measurement of Nitric Oxide (NOx):

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Determine the NOx concentration using the Griess reagent system according to the manufacturer's instructions. Briefly, mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite should be generated to quantify the results.

3.1.3. Measurement of Cytokines (IL-6, IL-1β):

-

Collect the cell culture supernatant.

-

Quantify the levels of IL-6 and IL-1β using commercially available ELISA kits, following the manufacturer's protocols.

3.1.4. Cell Viability Assay:

-

Assess the cytotoxicity of Rubiadin 1-methyl ether using the MTT assay.

-

After treatment, add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

Antifungal Biofilm Assay (Candida tropicalis)

This protocol describes a method to evaluate the inhibitory effect of Rubiadin 1-methyl ether on Candida tropicalis biofilm formation.

3.2.1. Inoculum Preparation:

-

Culture Candida tropicalis on Sabouraud Dextrose Agar (SDA) at 37°C for 24-48 hours.

-

Prepare a cell suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard.

3.2.2. Biofilm Formation and Treatment:

-

Dispense the standardized cell suspension into the wells of a 96-well microtiter plate.

-

Add various concentrations of Rubiadin 1-methyl ether to the wells. Include a vehicle control (DMSO) and a growth control (no compound).

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

3.2.3. Biofilm Quantification (Crystal Violet Assay):

-

After incubation, carefully wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Fix the biofilms with methanol for 15 minutes.

-

Stain the biofilms with 0.1% crystal violet solution for 15-20 minutes.

-

Wash the wells with water to remove excess stain and allow them to air dry.

-

Solubilize the stained biofilm with 30% acetic acid or ethanol.

-

Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

Osteoclastogenesis Inhibition Assay

This protocol details the procedure for assessing the inhibitory effect of Rubiadin 1-methyl ether on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts.

3.3.1. Isolation and Culture of BMMs:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in α-MEM containing 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) for 3-4 days to generate BMMs.

3.3.2. Osteoclast Differentiation:

-

Seed the BMMs in 96-well plates.

-

Induce osteoclast differentiation by treating the cells with M-CSF and RANKL (Receptor Activator of Nuclear Factor κB Ligand).

-

Concurrently, treat the cells with different concentrations of Rubiadin 1-methyl ether.

3.3.3. TRAP Staining:

-

After 5-7 days of culture, fix the cells with 4% paraformaldehyde.

-

Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercially available kit.

-

TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts.

3.3.4. Western Blot Analysis for NF-κB Pathway Proteins:

-

Lyse the treated BMMs and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated p65, total p65, IκBα, and a loading control (e.g., β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

The inhibitory effect of Rubiadin 1-methyl ether on osteoclastogenesis is primarily attributed to its interference with the RANKL-induced NF-κB signaling pathway.

Conclusion

Rubiadin 1-methyl ether is a promising natural compound with well-defined anti-inflammatory, antifungal, and anti-osteoclastogenic properties. The provided data and experimental protocols offer a solid foundation for researchers to further explore its therapeutic potential. Future studies should focus on elucidating the detailed molecular mechanisms underlying its diverse biological activities, as well as on its pharmacokinetic and toxicological profiles, to pave the way for its potential development as a novel therapeutic agent.

References

An In-Depth Technical Guide to the Mechanism of Action of Rubiadin 1-methyl ether in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiadin 1-methyl ether (RBME), a natural anthraquinone found in medicinal plants such as Morinda officinalis and Rubia cordifolia, has emerged as a compound of interest in oncology research.[1] Like other anthraquinones, RBME is being investigated for its potential anticancer properties.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Rubiadin 1-methyl ether in cancer cells, with a focus on its effects on key signaling pathways and the induction of cell death. The information presented herein is intended to support further research and drug development efforts in this area.

Data Presentation

The cytotoxic effects of Rubiadin 1-methyl ether and its related compound, Rubiadin, have been evaluated in various cancer cell lines. The available quantitative data is summarized below.

| Compound | Cell Line | Cancer Type | IC50 / LD80 / CC50 | Notes |

| Rubiadin 1-methyl ether | NCI-H187 | Small Cell Lung Cancer | 4.5 µg/mL (IC50) | [1] |

| Rubiadin 1-methyl ether | Vero | Normal kidney epithelial | 34.4 ± 0.2 μg/mL (CC50) | Non-cancerous cell line, for toxicity reference.[2] |

| Rubiadin | NCI-H187 | Small Cell Lung Cancer | 14.2 µg/mL (IC50) | [1] |

| Rubiadin | HepG2 | Liver Cancer | 3.6, 4.4, 4.8 µM (IC50) | |

| Rubiadin | CEM-SS | T-lymphoblastic leukemia | 3 µg/mL (IC50) | |

| Rubiadin | MCF-7 | Breast Cancer | 10 µg/mL (IC50) | |

| Rubiadin | HeLa | Cervical Cancer | >30 µg/mL (IC50) | |

| Rubiadin | SW480 | Colon Cancer | 50 µM (LD80) | With 10 J/cm² light exposure (Photodynamic Therapy). |

| Rubiadin | MCF-7c3 | Breast Cancer | Concentration-dependent | With light exposure (Photodynamic Therapy). |

Core Mechanism of Action

The primary mechanism of action of Rubiadin 1-methyl ether in cancer cells appears to be multifaceted, involving the induction of cell death through apoptosis and necrosis, and the modulation of key inflammatory and survival signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A significant aspect of Rubiadin 1-methyl ether's mechanism of action is its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammation, cell survival, proliferation, and angiogenesis, and its constitutive activation is a hallmark of many cancers. RBME has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and prevent the degradation of its inhibitor, IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival and pro-inflammatory genes.

Induction of Apoptosis and Necrosis

Rubiadin 1-methyl ether has been demonstrated to induce cell death in cancer cells. In conjunction with photodynamic therapy (PDT), RBME can lead to necrosis in colon cancer cells. Studies on the related compound, rubiadin, have shown the induction of apoptosis through the activation of caspase-3 and cleavage of PARP, accompanied by DNA fragmentation.

Potential Involvement of PI3K/Akt and MAPK/ERK Pathways

While direct evidence for the effect of Rubiadin 1-methyl ether on the PI3K/Akt and MAPK/ERK signaling pathways is currently limited, the activity of structurally related compounds suggests a potential role. For instance, Quercetin-3-methyl ether has been shown to inhibit the PI3K/Akt pathway in breast cancer cells. Furthermore, other natural anthraquinones have been identified as potential inhibitors of the MAPK pathway. Given that both the PI3K/Akt and MAPK/ERK pathways are crucial for cancer cell proliferation, survival, and resistance to therapy, investigating the effects of RBME on these pathways is a critical area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of Rubiadin 1-methyl ether in cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Rubiadin 1-methyl ether on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Rubiadin 1-methyl ether (stock solution in DMSO)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Rubiadin 1-methyl ether in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Remove the medium from the wells and add 100 µL of the prepared RBME dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest RBME concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the RBME concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis in cancer cells treated with Rubiadin 1-methyl ether.

Materials:

-

Cancer cell line of interest

-

Rubiadin 1-methyl ether

-

Complete culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Rubiadin 1-methyl ether (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of Rubiadin 1-methyl ether on the expression and phosphorylation status of key proteins in the NF-κB, PI3K/Akt, and MAPK/ERK signaling pathways.

Materials:

-

Cancer cell line of interest

-

Rubiadin 1-methyl ether

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Rubiadin 1-methyl ether at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and compare to the loading control (e.g., β-actin).

Conclusion and Future Directions

Rubiadin 1-methyl ether demonstrates promising anticancer activity, primarily through the induction of cell death and the inhibition of the pro-survival NF-κB signaling pathway. Its photocytotoxic properties further enhance its potential as a therapeutic agent. However, a comprehensive understanding of its mechanism of action requires further investigation.

Key areas for future research include:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of Rubiadin 1-methyl ether across a broader panel of human cancer cell lines.

-

Elucidation of Signaling Pathway Modulation: Conducting detailed studies to confirm and quantify the effects of RBME on the PI3K/Akt and MAPK/ERK signaling pathways in various cancer models.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy and safety of Rubiadin 1-methyl ether in preclinical animal models of cancer.

-

Combination Therapy Studies: Investigating the potential synergistic effects of Rubiadin 1-methyl ether with existing chemotherapeutic agents or other targeted therapies.

The continued exploration of Rubiadin 1-methyl ether's anticancer properties and its detailed molecular mechanisms will be crucial for its potential translation into clinical applications for the treatment of cancer.

References

Rubiadin 1-Methyl Ether: A Potent Inhibitor of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rubiadin 1-methyl ether, a natural anthraquinone compound, has emerged as a significant subject of interest within the scientific community due to its potential therapeutic applications, particularly in the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of Rubiadin 1-methyl ether as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in a wide range of chronic inflammatory diseases, autoimmune disorders, and cancer. Rubiadin 1-methyl ether, isolated from medicinal plants such as Morinda officinalis, has demonstrated the ability to suppress NF-κB activation, thereby mitigating the downstream inflammatory cascade.[1][2][3][4] This document will delve into the molecular mechanisms of its inhibitory action, present quantitative data from key studies, provide detailed experimental protocols for assessing its efficacy, and visualize the involved pathways and workflows.

Quantitative Data on the Inhibitory Effects of Rubiadin 1-Methyl Ether

The inhibitory activity of Rubiadin 1-methyl ether on the NF-κB pathway and downstream inflammatory mediators has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings, offering a clear comparison of its efficacy across different experimental setups.

Table 1: In Vitro Inhibition of Pro-inflammatory Markers by Rubiadin 1-Methyl Ether in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Concentration of Rubiadin 1-methyl ether | Percentage Inhibition (%) | Reference |

| Nitric Oxide (NOx) | 30 µM | 46.3 ± 12.0 (at 3 mg/kg in vivo) to 60.1 ± 8.7 (at 30 mg/kg in vivo) | [5] |

| Interleukin-6 (IL-6) | 30 µM | 52.1 ± 3.2 | |

| Interleukin-1β (IL-1β) | 30 µM | 78.0 ± 4.1 | |

| Tumor Necrosis Factor-α (TNF-α) | 30 µM | Not significant |

Table 2: In Vivo Anti-Inflammatory Effects of Rubiadin 1-Methyl Ether in a Mouse Model of Acute Lung Injury

| Parameter | Dosage of Rubiadin 1-methyl ether | Percentage Inhibition (%) | Reference |

| Leukocyte Infiltration | 3, 10, and 30 mg/kg | Dose-dependent decrease | |

| Nitric Oxide (NOx) | 3, 10, and 30 mg/kg | 46.3 ± 12.0, 51.8 ± 3.7, and 60.1 ± 8.7 | |

| Myeloperoxidase (MPO) Activity | 3, 10, and 30 mg/kg | 41.8 ± 4.5, 50.1 ± 2.5, and 54.7 ± 3.5 | |

| Tumor Necrosis Factor-α (TNF-α) | 10 and 30 mg/kg | 27.7 ± 6.6 and 69.2 ± 11.4 | |

| Interleukin-10 (IL-10) | 10 and 30 mg/kg | 324.8 ± 67 and 360.5 ± 74.8 (% increase) |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Rubiadin 1-methyl ether exerts its anti-inflammatory effects by targeting key steps in the canonical NF-κB signaling pathway. The primary mechanism involves the inhibition of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for its activation and the subsequent transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by Rubiadin 1-methyl ether.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the inhibitory effect of Rubiadin 1-methyl ether on the NF-κB pathway.

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of Rubiadin 1-methyl ether (e.g., 1 to 300 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

2. Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to quantify the levels of key proteins involved in the NF-κB signaling cascade.

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for Western Blot analysis of NF-κB pathway proteins.

3. NF-κB (p65) Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the p65 subunit from the cytoplasm to the nucleus.

-

Cell Seeding: Cells are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated as described in the cell culture and treatment protocol.

-

Fixation and Permeabilization: After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Immunofluorescence Staining: Cells are blocked and then incubated with a primary antibody against the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: The cell nuclei are counterstained with DAPI.

-

Microscopy and Analysis: The coverslips are mounted on glass slides and visualized using a fluorescence microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Caption: Experimental workflow for the NF-κB (p65) nuclear translocation assay.

Rubiadin 1-methyl ether demonstrates significant potential as a therapeutic agent for inflammatory conditions through its targeted inhibition of the NF-κB signaling pathway. The compiled quantitative data and detailed mechanistic insights provide a solid foundation for further research and development. The experimental protocols outlined in this guide offer a standardized approach for researchers to investigate the efficacy of Rubiadin 1-methyl ether and similar compounds. Future studies should focus on elucidating its precise molecular targets within the NF-κB cascade, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its safety and efficacy in preclinical and clinical settings. The continued exploration of natural compounds like Rubiadin 1-methyl ether holds great promise for the discovery of novel anti-inflammatory therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rubiadin-1-methyl ether from Morinda officinalis How. Inhibits osteoclastogenesis through blocking RANKL-induced NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Rubiadin 1-methyl ether from Morinda officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morinda officinalis, a traditional Chinese medicine, is a rich source of various bioactive compounds, among which anthraquinones have garnered significant scientific interest. One such compound, Rubiadin 1-methyl ether, has emerged as a promising therapeutic agent with a spectrum of biological activities. This technical guide provides an in-depth overview of the current scientific evidence on the biological effects of Rubiadin 1-methyl ether, with a focus on its anti-inflammatory, anti-osteoporotic, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to facilitate further research and drug development endeavors.

Anti-inflammatory Activity

Rubiadin 1-methyl ether has demonstrated significant anti-inflammatory and immunomodulatory effects in both in vitro and in vivo models.[1][2] Its mechanism of action is primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the dose-dependent inhibitory effects of Rubiadin 1-methyl ether on key inflammatory markers.

Table 1: In Vitro Anti-inflammatory Activity of Rubiadin 1-methyl ether in LPS-stimulated RAW 264.7 Macrophages [3][4]

| Parameter | Concentration | % Inhibition |

| NOx Production | 30 µM | 44.7 ± 9.6 |

| IL-6 Production | 30 µM | 52.1 ± 3.2 |

| IL-1β Production | 30 µM | 78.0 ± 4.1 |

Table 2: In Vivo Anti-inflammatory Activity of Rubiadin 1-methyl ether in a Mouse Model of LPS-induced Acute Lung Injury [1]

| Parameter | Dosage | % Inhibition |

| NOx Levels | 3 mg/kg | 46.3 ± 12.0 |

| 10 mg/kg | 51.8 ± 3.7 | |

| 30 mg/kg | 60.1 ± 8.7 | |

| IL-6 Levels | 3 mg/kg | 33.7 ± 10.5 |

| 10 mg/kg | 49.0 ± 6.9 | |

| 30 mg/kg | 79.5 ± 6.8 | |

| TNF-α Levels | 10 mg/kg | 27.7 ± 6.6 |

| 30 mg/kg | 69.2 ± 11.4 | |

| IL-12p70 Levels | 3 mg/kg | 37.1 ± 11.3 |

| 10 mg/kg | 47.4 ± 13.9 | |

| 30 mg/kg | 79.5 ± 8.2 | |

| MPO Activity | 3 mg/kg | 41.8 ± 4.5 |

| 10 mg/kg | 50.1 ± 2.5 | |

| 30 mg/kg | 54.7 ± 3.5 |

Table 3: Effect of Rubiadin 1-methyl ether on IL-10 Production in a Mouse Model of LPS-induced Acute Lung Injury

| Dosage | % Increase in IL-10 |

| 10 mg/kg | 324.8 ± 67 |

| 30 mg/kg | 360.5 ± 74.8 |

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the methodology to assess the anti-inflammatory effects of Rubiadin 1-methyl ether on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Maintenance:

-

RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability Assay (MTT Assay):

-

Seed RAW 264.7 cells (5 × 10^4 cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of Rubiadin 1-methyl ether (e.g., 1 to 300 µM) for another 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 2 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 450 nm to determine cell viability and calculate the non-toxic working concentration.

3. LPS-induced Inflammation:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a non-toxic concentration of Rubiadin 1-methyl ether (e.g., 30 µM) for 30 minutes.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

4. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NOx) Levels: Collect the cell culture supernatant. Measure the nitrite concentration using the Griess reagent.

-

Cytokine Levels (IL-6, IL-1β, TNF-α): Measure the concentrations of these cytokines in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

5. Data Analysis:

-

Express the results as a percentage of inhibition compared to the LPS-only treated group.

-

Use appropriate statistical tests (e.g., ANOVA) to determine significance.

Workflow for in vitro anti-inflammatory activity assessment.

Anti-osteoporotic Activity

Rubiadin 1-methyl ether has been identified as a potent inhibitor of osteoclastogenesis, the process of bone resorption by osteoclasts. This activity suggests its potential as a therapeutic agent for osteoporosis and other bone-related disorders characterized by excessive bone loss.

Quantitative Data on Anti-osteoporotic Effects

The following table summarizes the inhibitory effects of Rubiadin 1-methyl ether on osteoclast formation and the expression of key osteoclast-related proteins.

Table 4: In Vitro Anti-osteoporotic Activity of Rubiadin 1-methyl ether

| Parameter | Concentration | Effect | Reference |

| Osteoclast Proliferation | 10 µM | Promoted | |

| Osteoclast TRAP Activity | 10 µM | Inhibited | |

| Osteoclast Bone Resorption | 10 µM | Inhibited | |

| NFATc1 Expression | Not specified | Downregulated | Not specified in abstracts |

| c-Fos Expression | Not specified | Downregulated | Not specified in abstracts |

| MMP-9 Expression | Not specified | Downregulated | Not specified in abstracts |

| Cathepsin K (CtsK) Expression | Not specified | Downregulated | Not specified in abstracts |

Experimental Protocol: In Vitro Osteoclastogenesis Assay

This protocol describes the induction of osteoclast differentiation from bone marrow-derived macrophages (BMMs) and the assessment of the inhibitory effects of Rubiadin 1-methyl ether.

1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMMs):

-

Harvest bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF (macrophage colony-stimulating factor) to induce differentiation into BMMs.

2. Osteoclast Differentiation:

-

Seed BMMs in a 96-well plate.

-

Treat the cells with various concentrations of Rubiadin 1-methyl ether.

-

Induce osteoclastogenesis by adding M-CSF and RANKL (Receptor Activator of Nuclear Factor κB Ligand) to the culture medium.

-

Culture the cells for 4-5 days, replacing the medium with fresh medium containing the respective treatments every 2 days.

3. TRAP Staining:

-

After differentiation, fix the cells with 10% formalin.

-

Stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a TRAP staining kit.

-

Identify TRAP-positive multinucleated cells (containing three or more nuclei) as osteoclasts and count them under a microscope.

4. Bone Resorption Assay:

-

Seed BMMs on bone-mimicking calcium phosphate-coated plates.

-

Induce osteoclast differentiation in the presence or absence of Rubiadin 1-methyl ether as described above.

-

After the culture period, remove the cells and visualize the resorption pits.

-

Quantify the resorbed area using image analysis software.

5. Western Blot Analysis:

-

Lyse the cells at different time points of differentiation to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key osteoclastogenic markers (e.g., NFATc1, c-Fos, MMP-9, CtsK, p-p65, p-IκBα) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.

Inhibition of the NF-κB pathway by Rubiadin 1-methyl ether.

Neuroprotective Activity

Emerging evidence suggests that constituents of Morinda officinalis, including Rubiadin 1-methyl ether, possess neuroprotective properties, making them potential candidates for the management of neurodegenerative diseases such as Alzheimer's disease. The proposed mechanisms include anti-inflammatory and antioxidant effects within the central nervous system.

Quantitative Data on Neuroprotective Effects

While direct quantitative data for isolated Rubiadin 1-methyl ether in neuroprotection is still developing, studies on Morinda officinalis extracts and related compounds provide valuable insights.

Table 5: Potential Neuroprotective Activities Associated with Morinda officinalis Constituents

| Bioassay | Compound/Extract | Effect | Reference |

| Acetylcholinesterase (AChE) Inhibition | M. officinalis Extracts | Inhibited | |

| Butyrylcholinesterase (BChE) Inhibition | M. officinalis Extracts | Inhibited | |

| BACE1 Inhibition | M. officinalis Extracts | Inhibited | |

| Advanced Glycation End-product (AGE) Formation | M. officinalis Extracts | Inhibited | |

| Amyloid-beta (Aβ) Plaque Accumulation Reduction | Rubiadin | Reduced in APP/PS1 mice | |

| Neuroinflammation in Aβ-induced N2a cells | Rubiadin | Inhibited via NF-κB pathway |

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines a general method to assess the neuroprotective effects of Rubiadin 1-methyl ether against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.

1. Cell Culture and Maintenance:

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

2. Induction of Oxidative Stress:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to attach.

-

Pre-treat the cells with various concentrations of Rubiadin 1-methyl ether for a specified period (e.g., 24 hours).

-

Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide (Aβ).

3. Cell Viability Assessment (MTT Assay):

-

Following the treatment period, assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of Rubiadin 1-methyl ether would indicate a protective effect.

4. Measurement of Reactive Oxygen Species (ROS):

-

Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

-

A reduction in fluorescence intensity in cells pre-treated with Rubiadin 1-methyl ether would suggest an antioxidant effect.

5. Amyloid-beta Aggregation Assay (Thioflavin T Assay):

-

To assess the effect on Aβ aggregation, incubate synthetic Aβ peptide alone or with different concentrations of Rubiadin 1-methyl ether.

-

At various time points, take aliquots and add Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils.

-

Measure the fluorescence intensity to quantify the extent of Aβ aggregation. Inhibition of the increase in fluorescence would indicate an anti-aggregating effect.

Conceptual framework for evaluating neuroprotective activity.

Conclusion and Future Perspectives

Rubiadin 1-methyl ether, a natural anthraquinone from Morinda officinalis, exhibits a compelling range of biological activities, including potent anti-inflammatory, anti-osteoporotic, and potential neuroprotective effects. The primary mechanism underlying its anti-inflammatory and anti-osteoporotic actions appears to be the modulation of the NF-κB signaling pathway. While its neuroprotective potential is promising, further research is warranted to elucidate the specific mechanisms and to obtain more extensive quantitative data for the isolated compound. The detailed methodologies and summarized data presented in this technical guide aim to serve as a valuable resource for the scientific community to advance the investigation of Rubiadin 1-methyl ether as a lead compound for the development of novel therapeutics for a variety of debilitating diseases.

References

- 1. Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Rubiadin 1-Methyl Ether on Macrophage Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro cytotoxic effects of Rubiadin 1-methyl ether, a natural anthraquinone, on macrophage cell lines. The document summarizes key quantitative data on cell viability and apoptosis, details the experimental protocols for relevant assays, and elucidates the underlying molecular mechanisms through signaling pathway diagrams. The primary focus is on the compound's activity in the RAW 264.7 murine macrophage cell line, a widely used model in immunological and pharmacological research. The information presented is intended to support further investigation into the therapeutic potential of Rubiadin 1-methyl ether as a modulator of macrophage function.

Introduction

Rubiadin 1-methyl ether is a naturally occurring anthraquinone that has garnered scientific interest for its diverse biological activities, including its anti-inflammatory properties.[1][2] Macrophages, key cells of the innate immune system, play a pivotal role in the initiation and resolution of inflammation. Consequently, compounds that modulate macrophage function are of significant interest for the development of novel therapeutics for inflammatory diseases. This guide focuses on the cytotoxic effects of Rubiadin 1-methyl ether on macrophages, an important aspect of its pharmacological profile that influences its therapeutic window and potential applications. At higher concentrations, its anti-inflammatory effects are coupled with the induction of apoptosis, a programmed cell death mechanism.[1]

Quantitative Cytotoxicity Data

The cytotoxic effects of Rubiadin 1-methyl ether have been primarily evaluated in the RAW 264.7 macrophage cell line. The following tables summarize the key quantitative findings from these studies.

Table 1: Cell Viability of RAW 264.7 Macrophages Treated with Rubiadin 1-Methyl Ether

| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (SD) |

| 1 | ~100 | - |

| 3 | ~100 | - |

| 10 | ~100 | - |

| 30 | ~90 | - |

| 100 | <80 | - |

| 300 | <60 | - |

Data extracted from Mohr et al., 2019. The study reported that significant toxicity was observed only at high concentrations (up to 100 μM). The calculated CC10 (concentration that kills 10% of cells) was determined to be 30 μM.[1]

Table 2: Apoptosis of RAW 264.7 Macrophages Treated with Rubiadin 1-Methyl Ether

| Treatment | Concentration (µM) | Mean Apoptotic Cells (%) | Standard Deviation (SD) |

| Control (LPS only) | - | ~10 | - |

| Rubiadin 1-methyl ether | 3 | ~12 | - |

| Rubiadin 1-methyl ether | 10 | ~15 | - |

| Rubiadin 1-methyl ether | 30 | ~25 | - |

Data interpreted from graphical representations in Mohr et al., 2019. The study demonstrated a significant, dose-dependent increase in macrophage apoptosis with Rubiadin 1-methyl ether treatment.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the cytotoxicity of Rubiadin 1-methyl ether on macrophage cell lines.

Cell Culture

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Incubation: Incubate the plate for 24 hours to allow for cell adherence.

-

Treatment: Treat the cells with various concentrations of Rubiadin 1-methyl ether (e.g., 1 to 300 µM) dissolved in DMSO (final DMSO concentration should be non-toxic, e.g., <0.5%). Include a vehicle control (DMSO only).

-

Incubation: Incubate for another 24 hours.

-

MTT Addition: Remove the culture medium and add 100 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate and treat with Rubiadin 1-methyl ether at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways modulated by Rubiadin 1-methyl ether and a typical experimental workflow for assessing its cytotoxicity.

Proposed Signaling Pathway of Rubiadin 1-Methyl Ether in Macrophages

Caption: Proposed signaling pathway of Rubiadin 1-methyl ether in macrophages.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Experimental workflow for cytotoxicity assessment.

Discussion of Molecular Mechanisms

Rubiadin 1-methyl ether exerts its cytotoxic effects on macrophages, particularly at higher concentrations, through a mechanism that appears to be linked to its anti-inflammatory activity. The primary molecular target identified is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, and cell survival. In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitory proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and anti-apoptotic genes.

Rubiadin 1-methyl ether has been shown to inhibit the activation of the NF-κB pathway. It is proposed to act by preventing the phosphorylation of the p65 subunit of NF-κB and the degradation of IκBα. This inhibition leads to the retention of the NF-κB complex in the cytoplasm, thereby preventing the transcription of its target genes.

The induction of apoptosis by Rubiadin 1-methyl ether is likely a direct consequence of NF-κB inhibition. NF-κB promotes cell survival by upregulating the expression of anti-apoptotic proteins. By blocking NF-κB activity, Rubiadin 1-methyl ether can sensitize macrophages to apoptosis. The apoptotic process initiated by NF-κB inhibition in macrophages is thought to proceed through the intrinsic or mitochondrial pathway. This involves a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.

Conclusion

Rubiadin 1-methyl ether demonstrates a dose-dependent cytotoxic effect on macrophage cell lines, primarily through the induction of apoptosis. This activity is intrinsically linked to its ability to inhibit the NF-κB signaling pathway, a master regulator of inflammation and cell survival. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further exploration of Rubiadin 1-methyl ether as a potential therapeutic agent. Understanding its cytotoxic profile is essential for defining its therapeutic index and for the design of future preclinical and clinical studies. Further research is warranted to fully elucidate the downstream effectors of NF-κB inhibition that lead to apoptosis in macrophages and to explore the compound's efficacy in in vivo models of inflammatory diseases.

References

Rubiadin 1-Methyl Ether: A Technical Guide on its Potential for Osteoporosis Treatment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoporosis, a progressive skeletal disorder characterized by diminished bone mass and microarchitectural deterioration, presents a significant global health challenge. Current therapeutic strategies, while effective, are often accompanied by limitations, necessitating the exploration of novel drug candidates. Rubiadin 1-methyl ether (RBM), a naturally occurring anthraquinone isolated from the roots of Morinda officinalis, has emerged as a promising small molecule for the treatment of osteoporosis. This technical guide provides a comprehensive overview of the current scientific evidence supporting the anti-osteoporotic potential of RBM, with a focus on its mechanism of action, quantitative efficacy, and detailed experimental methodologies. The primary mechanism elucidated to date involves the potent inhibition of osteoclastogenesis and bone resorption through the suppression of the RANKL-induced NF-κB signaling pathway. While pro-osteoblastic effects have been reported, the underlying molecular pathways remain less defined. This document aims to serve as a core resource for researchers and drug development professionals interested in the therapeutic potential of Rubiadin 1-methyl ether for bone-related disorders.

Core Mechanism of Action: Inhibition of Osteoclastogenesis

The hallmark of Rubiadin 1-methyl ether's anti-osteoporotic activity lies in its profound inhibitory effect on osteoclasts, the primary cells responsible for bone resorption. In vitro studies have consistently demonstrated that RBM, at non-cytotoxic concentrations, significantly curtails the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.[1][2]

Modulation of the NF-κB Signaling Pathway

The primary molecular mechanism underlying the anti-osteoclastogenic effect of RBM is the targeted inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced NF-κB signaling cascade.[1] RANKL, a critical cytokine for osteoclast formation, function, and survival, activates the NF-κB pathway, leading to the transcription of genes essential for osteoclastogenesis. RBM intervenes at several key points within this pathway:

-

Inhibition of IκBα Degradation and p65 Phosphorylation: RBM has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters the NF-κB p65 subunit in the cytoplasm.[1] Furthermore, it inhibits the phosphorylation of the p65 subunit, a crucial step for its activation.[1]

-

Suppression of p65 Nuclear Translocation: By inhibiting IκBα degradation and p65 phosphorylation, RBM effectively blocks the translocation of the active p65 subunit into the nucleus.

-

Downregulation of Osteoclast-Specific Gene Expression: The net effect of inhibiting the NF-κB pathway is the significant downregulation of key transcription factors and effector proteins required for osteoclast differentiation and function, including nuclear factor of activated T-cells 1 (NFATc1), c-Fos, matrix metallopeptidase 9 (MMP-9), and cathepsin K (CtsK).

Inhibition of Beclin1-Dependent Autophagy

Recent evidence has unveiled a novel aspect of RBM's mechanism involving the modulation of autophagy. Autophagy, a cellular process for the degradation and recycling of cellular components, is essential for osteoclastogenesis. RBM has been found to inhibit Beclin1-dependent autophagy in osteoclast precursors. This inhibition is achieved by reducing the transcription of BECN1, the gene encoding Beclin1, through the suppression of NF-κB p65 activation.

Pro-Osteoblastic Effects

In addition to its potent anti-resorptive properties, Rubiadin 1-methyl ether has demonstrated a stimulatory effect on osteoblasts, the cells responsible for bone formation. In vitro studies have indicated that RBM can promote the proliferation of osteoblasts. Furthermore, an increase in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, has been observed in the presence of RBM. However, the molecular mechanisms governing these pro-osteoblastic effects are not as well-characterized as its actions on osteoclasts.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of osteoblast differentiation and bone formation. Despite its importance in bone anabolism, the current body of scientific literature does not provide direct evidence for the involvement of the Wnt/β-catenin pathway in the mechanism of action of Rubiadin 1-methyl ether in osteoblasts. Further research is warranted to investigate potential interactions between RBM and this key signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies investigating the efficacy of Rubiadin 1-methyl ether.

| Assay | Cell Type | Concentration | Effect | Reference |

| Osteoclast Formation (TRAP-positive multinucleated cells) | Bone Marrow Macrophages (BMMs) | 0.1, 1, 10 µM | Dose-dependent inhibition | |

| Bone Resorption (Pit Area) | Osteoclasts | 10⁻⁶ mol/L | 43% reduction | |

| Osteoblast Proliferation | Osteoblasts | Not Specified | Increased proliferation | |

| Alkaline Phosphatase (ALP) Activity | Osteoblasts | Not Specified | Increased activity |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Osteoclastogenesis Assay

-

Cell Culture: Bone marrow macrophages (BMMs) are isolated from the femur and tibia of mice and cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 30 ng/mL of macrophage colony-stimulating factor (M-CSF) for 3 days to generate osteoclast precursors.

-

Induction of Osteoclastogenesis: Osteoclast precursors are seeded in 96-well plates and cultured with M-CSF (30 ng/mL) and RANKL (50-100 ng/mL) in the presence of varying concentrations of Rubiadin 1-methyl ether or vehicle control. The culture medium is replaced every 2-3 days.

-

TRAP Staining: After 4-6 days of culture, cells are fixed with 4% paraformaldehyde and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial kit. TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.

Bone Resorption Pit Assay

-

Substrate Preparation: Bovine bone slices or dentin slices are placed in 96-well plates.

-

Cell Culture: Osteoclast precursors (BMMs) are seeded onto the bone/dentin slices and cultured with M-CSF and RANKL to induce osteoclast differentiation as described in the osteoclastogenesis assay.

-

Treatment: Mature osteoclasts are treated with different concentrations of Rubiadin 1-methyl ether or vehicle control for an additional 48-72 hours.

-

Visualization and Quantification: The cells are removed from the slices by sonication or treatment with sodium hypochlorite. The resorption pits are visualized by staining with toluidine blue or using scanning electron microscopy. The total area of resorption pits is quantified using image analysis software.

Western Blot Analysis for NF-κB Signaling

-

Cell Lysis: Osteoclast precursors are treated with RANKL and Rubiadin 1-methyl ether for specified time points. Cells are then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of IκBα and p65, as well as antibodies for NFATc1, c-Fos, and β-actin (as a loading control).

-

Detection: The membrane is then incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Osteoblast Proliferation Assay

-

Cell Culture: Osteoblastic cells (e.g., MC3T3-E1) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Rubiadin 1-methyl ether or vehicle control for 24-72 hours.

-

MTT Assay: Cell proliferation is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to the wells, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

Alkaline Phosphatase (ALP) Activity Assay

-

Cell Culture and Treatment: Osteoblastic cells are cultured and treated with Rubiadin 1-methyl ether as described for the proliferation assay.

-

Cell Lysis: After the treatment period, cells are washed with PBS and lysed.

-

ALP Activity Measurement: The cell lysate is incubated with p-nitrophenyl phosphate (pNPP) as a substrate. The production of p-nitrophenol is measured colorimetrically at 405 nm. The ALP activity is normalized to the total protein content of the cell lysate.

Mineralization Assay (Alizarin Red S Staining)

-

Osteogenic Differentiation: Osteoblastic cells are cultured in osteogenic induction medium (containing ascorbic acid and β-glycerophosphate) with or without Rubiadin 1-methyl ether for 14-21 days.

-

Fixation and Staining: The cell layer is fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution (pH 4.2), which specifically binds to calcium deposits.

-

Quantification: The stained mineralized nodules can be visualized by microscopy. For quantification, the stain can be extracted with cetylpyridinium chloride, and the absorbance is measured at 562 nm.

Signaling Pathway and Experimental Workflow Diagrams

Figure 1. Mechanism of Rubiadin 1-methyl ether in inhibiting the RANKL-induced NF-κB signaling pathway in osteoclasts.

Figure 2. Experimental workflow for the in vitro osteoclastogenesis assay.

Conclusion and Future Directions

Rubiadin 1-methyl ether demonstrates significant potential as a therapeutic agent for osteoporosis. Its well-defined mechanism of action, centered on the potent inhibition of osteoclast differentiation and function via the NF-κB signaling pathway, provides a strong rationale for its further development. The compound's dual action of inhibiting bone resorption while promoting bone formation, although the latter is less understood, makes it an attractive candidate for a bone anabolic agent.

Future research should focus on several key areas:

-

In-depth elucidation of the molecular mechanisms underlying the pro-osteoblastic effects of RBM, including a thorough investigation of its potential interaction with the Wnt/β-catenin pathway and other anabolic signaling cascades.

-

Comprehensive in vivo studies in animal models of osteoporosis to evaluate the efficacy, pharmacokinetics, and safety profile of RBM.

-

Structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of RBM, potentially leading to the development of even more effective analogs.

References

An In-Depth Technical Guide on the Immunomodulatory Properties of Rubiadin 1-methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiadin 1-methyl ether (RBME) is a naturally occurring anthraquinone primarily isolated from medicinal plants such as those from the Rubia and Morinda species, including Morinda officinalis and Pentas schimperi.[1][2][3] Anthraquinones are a well-established class of compounds with a history of use in traditional medicine and modern drug development, known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] This technical guide provides a comprehensive overview of the immunomodulatory properties of Rubiadin 1-methyl ether, focusing on its mechanism of action, effects on immune cells, and its potential as a therapeutic agent for inflammatory conditions. The information presented is collated from key in vitro and in vivo studies, with a focus on quantitative data and detailed experimental methodologies.

Immunomodulatory Effects: A Quantitative Overview

Rubiadin 1-methyl ether has demonstrated significant anti-inflammatory and immunomodulatory activity by modulating the production of key signaling molecules and cytokines in immune cells. Its effects have been characterized in both cellular models using macrophages and in animal models of acute inflammation.

In Vitro Effects on RAW 264.7 Macrophages

Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have been instrumental in elucidating the direct effects of RBME on immune cell responses. LPS, a component of Gram-negative bacteria, is a potent inducer of inflammatory pathways in macrophages. RBME has been shown to significantly inhibit the production of pro-inflammatory mediators in this model.

Table 1: In Vitro Effects of Rubiadin 1-methyl Ether on LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Concentration of RBME | % Inhibition / Effect | Reference |

| Nitric Oxide (NOx) | 30 µM | Significant Inhibition | |

| Interleukin-6 (IL-6) | 30 µM | 52.1 ± 3.2% | |

| Interleukin-1β (IL-1β) | 30 µM | 78.0 ± 4.1% | |

| Tumor Necrosis Factor-α (TNF-α) | 30 µM | No significant inhibition | |

| Macrophage Apoptosis | Not specified | Increased apoptosis rate |

Data presented as mean ± S.D. where available.

In Vivo Effects in a Murine Model of Acute Lung Injury

The immunomodulatory properties of RBME have also been validated in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. Oral administration of RBME demonstrated a dose-dependent reduction in key inflammatory markers in the bronchoalveolar lavage fluid (BALF).

Table 2: In Vivo Effects of Rubiadin 1-methyl Ether in LPS-Induced Acute Lung Injury in Mice

| Parameter | Dosage of RBME (p.o.) | % Inhibition / Effect | Reference |

| Pro-inflammatory Cytokines & Mediators | |||

| Nitric Oxide (NOx) | 3 mg/kg | 46.3 ± 12.0% | |

| 10 mg/kg | 51.8 ± 3.7% | ||

| 30 mg/kg | 60.1 ± 8.7% | ||

| Myeloperoxidase (MPO) Activity | 3 mg/kg | 41.8 ± 4.5% | |

| 10 mg/kg | 50.1 ± 2.5% | ||

| 30 mg/kg | 54.7 ± 3.5% | ||

| Interleukin-6 (IL-6) | 3 mg/kg | 33.7 ± 10.5% | |

| 10 mg/kg | 49.0 ± 6.9% | ||

| 30 mg/kg | 79.5 ± 6.8% | ||

| Interleukin-12p70 (IL-12p70) | 3 mg/kg | 37.1 ± 11.3% | |

| 10 mg/kg | 47.4 ± 13.9% | ||

| 30 mg/kg | 79.5 ± 8.2% | ||

| Tumor Necrosis Factor-α (TNF-α) | 10 mg/kg | 27.7 ± 6.6% | |

| 30 mg/kg | 69.2 ± 11.4% | ||

| Interferon-γ (IFN-γ) | 3, 10, 30 mg/kg | Significant decrease | |

| Monocyte Chemoattractant Protein-1 (MCP-1) | 3, 10, 30 mg/kg | Significant decrease | |

| Leukocyte Infiltration & Fluid Leakage | 3, 10, 30 mg/kg | Significant decrease | |

| Anti-inflammatory Cytokines | |||

| Interleukin-10 (IL-10) | 10 mg/kg | 324.8 ± 67% increase | |

| 30 mg/kg | 360.5 ± 74.8% increase |

Data presented as mean ± S.D. where available.

Mechanism of Action: Signaling Pathways

The immunomodulatory effects of Rubiadin 1-methyl ether are attributed to its ability to interfere with key inflammatory signaling cascades. The primary mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS (which binds to Toll-like receptor 4, TLR4), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) and mediators (e.g., iNOS, which produces nitric oxide).

Rubiadin 1-methyl ether has been shown to inhibit the phosphorylation of the NF-κB p65 subunit and the degradation of IκBα. This action prevents the nuclear translocation of p65, thereby blocking the transcription of NF-κB target genes and suppressing the inflammatory response.

Modulation of the Inflammatory Cascade

The overall effect of Rubiadin 1-methyl ether is a shift from a pro-inflammatory to a more balanced, anti-inflammatory state. By inhibiting pro-inflammatory mediators like IL-6, TNF-α, and IFN-γ, while simultaneously increasing the production of the anti-inflammatory cytokine IL-10, RBME demonstrates a potent immunomodulatory profile. This dual action suggests its potential in treating inflammatory conditions characterized by excessive cytokine production.

Experimental Protocols

The following section details the methodologies used in the key studies investigating the immunomodulatory properties of Rubiadin 1-methyl ether.

In Vitro Anti-Inflammatory Assay

This protocol describes the evaluation of RBME's effect on LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.

-

Cell Viability (MTT Assay): To determine non-toxic concentrations, cells are seeded in a 96-well plate and treated with various concentrations of RBME (e.g., 1 to 300 µM) for 24 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

LPS Stimulation: Macrophages are pre-treated with a non-toxic concentration of RBME (e.g., 30 µM, the calculated CC₁₀) or vehicle (DMSO) for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours. Dexamethasone (7 µM) can be used as a positive control.

-

Nitric Oxide (NOx) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reaction. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is read at 540 nm.

-

Cytokine Measurement (ELISA): The levels of IL-6, IL-1β, and TNF-α in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Apoptosis Assay: The effect of RBME on macrophage apoptosis is assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

In Vivo Acute Lung Injury Model

This protocol details the induction and assessment of ALI in mice to evaluate the in vivo efficacy of RBME.

-

Animal Model: Male Swiss mice are used for the study.

-

LPS-Induced ALI: Acute lung injury is induced by intranasal administration of LPS (5 mg/kg) dissolved in sterile PBS.

-

RBME Administration: Rubiadin 1-methyl ether is administered orally (p.o.) at various doses (e.g., 3, 10, and 30 mg/kg) 1 hour prior to LPS challenge. A control group receives the vehicle.

-

Bronchoalveolar Lavage (BALF) Collection: 12 hours after the LPS challenge, the mice are euthanized, and the lungs are washed with PBS to collect the BALF.

-

Cell Count and Protein Measurement: The total number of leukocytes in the BALF is determined using a Neubauer chamber. The protein concentration, an indicator of fluid leakage, is measured using a suitable protein assay.

-

Myeloperoxidase (MPO) Activity: MPO activity, an index of neutrophil infiltration, is measured in the lung tissue or BALF pellet.

-

NOx and Cytokine Analysis: The levels of NOx and various cytokines (IL-6, IL-12p70, IFN-γ, TNF-α, MCP-1, and IL-10) in the BALF supernatant are quantified using the Griess reaction and specific ELISA kits, respectively.

Conclusion and Future Perspectives

Rubiadin 1-methyl ether exhibits significant immunomodulatory and anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Its ability to suppress a wide range of pro-inflammatory cytokines and mediators while promoting the anti-inflammatory cytokine IL-10 highlights its potential as a lead compound for the development of novel therapeutics for inflammatory diseases, such as acute lung injury.